Decyltrimethylammonium chloride
Description
Classification as a Quaternary Ammonium (B1175870) Compound (QAC) and Cationic Surfactant
Decyltrimethylammonium (B84703) chloride, with the chemical formula C₁₃H₃₀ClN, is classified as a quaternary ammonium compound (QAC). solubilityofthings.com QACs are a group of ammonium salts where organic radicals have replaced all four hydrogen atoms of the original ammonium cation. chemicalland21.com These compounds feature a central nitrogen atom bonded to four organic groups and an acid radical. chemicalland21.com The defining characteristic of decyltrimethylammonium chloride is its positively charged quaternary nitrogen atom, which makes it a cationic substance in aqueous solutions. mst.dk
This positive charge is also fundamental to its classification as a cationic surfactant. mst.dkchemimpex.com Surfactants, or surface-active agents, are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In this compound, the trimethylammonium group constitutes the hydrophilic head, while the ten-carbon alkyl chain (decyl group) serves as the hydrophobic tail. solubilityofthings.com This dual nature allows it to reduce the surface tension of liquids, enabling it to act as an effective emulsifier and wetting agent. solubilityofthings.comchemimpex.com
| Property | Description |
| IUPAC Name | decyl(trimethyl)ammonium;chloride |
| CAS Number | 10108-87-9 |
| Molecular Formula | C₁₃H₃₀ClN |
| Classification | Quaternary Ammonium Compound (QAC), Cationic Surfactant |
Overview of Research Significance and Broad Applications
The distinct properties of this compound as a QAC and cationic surfactant have established its importance in a wide array of research and commercial applications. solubilityofthings.comchemimpex.com Its ability to interact with both polar and non-polar substances makes it a valuable component in complex formulations. chemimpex.com
In academic and industrial research, it is frequently studied for its role in the following areas:
Antimicrobial Formulations: The compound exhibits significant antimicrobial properties, making it a key ingredient in the development of disinfectants and sanitizers. solubilityofthings.comchemimpex.com
Personal Care and Cosmetics: It is incorporated into hair care products and skin moisturizers, where it functions as a conditioning agent to improve texture and feel. chemimpex.com
Pharmaceuticals: Its biocompatibility allows for its use in various pharmaceutical formulations, particularly as a drug delivery agent to enhance the bioavailability of certain medications. solubilityofthings.comchemimpex.com
Industrial Processes: this compound is used in industrial cleaning products, as a softener for textiles and paper, and as an emulsifier in the production of pigments and dyes. solubilityofthings.comkeruichemical.com
Agriculture: In agricultural formulations, it aids in the effective dispersion of pesticides and fertilizers. chemimpex.com
Material Science: Research extends to its use in wood preservation and as a treatment material for textiles. solubilityofthings.com
| Application Area | Specific Use | Research Focus |
| Personal Care | Hair conditioners, skin moisturizers | Conditioning, texture improvement |
| Antimicrobial | Disinfectants, sanitizers | Efficacy against bacteria and fungi |
| Pharmaceuticals | Drug delivery systems | Enhancing bioavailability |
| Agriculture | Pesticide and fertilizer formulations | Effective dispersion |
| Industrial | Textile softeners, emulsifiers | Softening, emulsification |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
decyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.ClH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWGXXDEYMNGCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15053-09-5 (Parent) | |
| Record name | Capryltrimethylammonium chloride | |
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DSSTOX Substance ID |
DTXSID00905940 | |
| Record name | N,N,N-Trimethyldecan-1-aminium chloride | |
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Molecular Weight |
235.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [TCI America MSDS] | |
| Record name | Capryltrimethylammonium chloride | |
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CAS No. |
10108-87-9 | |
| Record name | Decyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10108-87-9 | |
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| Record name | Capryltrimethylammonium chloride | |
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| Record name | N,N,N-Trimethyldecan-1-aminium chloride | |
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| Record name | Decyltrimethylammonium chloride | |
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| Record name | CAPRYLTRIMETHYLAMMONIUM CHLORIDE | |
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Synthesis and Derivatization Methodologies
General Synthetic Pathways for Quaternary Ammonium (B1175870) Compounds
Quaternary ammonium compounds are characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups. mdpi.com The synthesis of these compounds, including decyltrimethylammonium (B84703) chloride, generally follows a few well-established pathways.
The most common and classical method for preparing QACs is the alkylation of a tertiary amine, a process known as the Menshutkin reaction. For decyltrimethylammonium chloride, this involves the reaction of trimethylamine (B31210) (a tertiary amine) with a decyl halide, such as 1-chlorodecane (B1663957) or 1-bromodecane.
A prevalent industrial synthesis route starts from the corresponding long-chain alcohol, in this case, n-decanol. google.com This is typically a two-step process analogous to the synthesis of similar QACs like dodecyltrimethylammonium (B156365) chloride. google.comgoogle.com
Halogenation of the Alcohol : The first step involves the conversion of the primary alcohol (n-decanol) into a more reactive alkyl halide. A common reagent for this transformation is thionyl chloride (SOCl₂), often in the presence of a catalyst like pyridine (B92270) or an amide. google.comgoogle.com The reaction produces the intermediate n-decyl chloride, with hydrogen chloride and sulfur dioxide as byproducts.
Quaternization : The resulting n-decyl chloride is then reacted with trimethylamine ((CH₃)₃N). google.com The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of n-decyl chloride that is bonded to the chlorine, displacing the chloride ion in a nucleophilic substitution (Sₙ2) reaction. google.com This step is typically carried out under pressure in a sealed reactor and may use a polar organic solvent like acetonitrile (B52724) to facilitate the reaction. google.com The final product, this compound, is then purified, often by washing with a non-polar solvent like anhydrous ether, and dried. google.com
Another general strategy involves the modification of existing polymers to introduce QAC functionalities. nih.gov This can be achieved either by quaternizing a polymer that already contains amine groups or by copolymerizing monomers that already feature the quaternary ammonium group. nih.gov
Table 1: Example Two-Step Synthesis for a C12 Analogue (Dothis compound)
| Step | Reactants | Reagents/Catalysts | Solvent | Product |
| 1. Chlorination | n-Dodecanol, Thionyl chloride | Pyridine, Amide Catalyst | Petroleum Ether | n-Dodecyl chloride |
| 2. Quaternization | n-Dodecyl chloride, Trimethylamine | - | Acetonitrile | n-Dothis compound |
| This table illustrates a common synthesis pathway for long-chain trimethylammonium chlorides, based on patent descriptions for a similar compound. google.comgoogle.com |
Targeted Derivatization Strategies
The basic structure of this compound can be modified to create derivatives with specific properties tailored for advanced analytical and research purposes. These strategies include isotopic labeling and the introduction of new functional groups.
Isotopic labeling, particularly deuteration (the replacement of hydrogen with its heavier isotope, deuterium), is a powerful technique for creating standards and probes for various analytical methods. Deuterated compounds are especially valuable in neutron scattering experiments and as internal standards in mass spectrometry. epj-conferences.org
A feasible method for preparing deuterated this compound would involve the synthesis of a deuterated precursor. For instance, a method used for deuterating related amine compounds starts with an amide, such as n-decanamide. epj-conferences.org The amide can undergo a hydrogen-deuterium exchange reaction using deuterium (B1214612) oxide (D₂O) and a catalyst, such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C), at elevated temperatures. epj-conferences.org This process replaces the hydrogen atoms on the alkyl chain with deuterium.
The resulting deuterated n-decanamide can then be reduced to form deuterated n-decylamine. epj-conferences.org This deuterated primary amine can be further alkylated with a methylating agent to yield deuterated decyltrimethylamine, which is then quaternized with a reagent like methyl chloride to produce the final deuterated this compound.
The degree of deuteration can be quantified using techniques like Proton Nuclear Magnetic Resonance (¹H NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). epj-conferences.org The use of deuterated QACs is critical in analytical chemistry, where they can be used to improve the accuracy of quantification in complex samples, such as foodstuffs, by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). rsc.org
Table 2: Research Findings on Deuteration of a C8 Analogue
| Compound | Deuteration Method | Catalyst | Deuteration Ratio (¹H NMR) | Analytical Technique |
| n-Octanamide | H/D Exchange with D₂O | Pd/C | 73% | ¹H NMR, ESI-MS |
| 1-Octylamine | Reduction of Deuterated Amide | - | 60% | ¹H NMR, ESI-MS |
| Data adapted from a study on the synthesis of deuterated n-octylamine and its analogues, demonstrating a potential pathway for producing deuterated precursors for QAC synthesis. epj-conferences.org |
Beyond isotopic labeling, the structure of this compound can be functionalized to impart new properties or to attach it to other molecular scaffolds. This allows for the creation of materials with tailored characteristics.
One significant area of functionalization is the incorporation of QAC moieties into larger molecules or polymers to confer specific properties, such as antimicrobial activity. ncsu.edu For example, research has shown that chitosan (B1678972), a biopolymer, can be chemically modified by reacting it with a QAC-containing molecule. ncsu.edu A similar strategy could be used to graft decyltrimethylammonium groups onto various polymer backbones, creating functionalized materials for applications like antimicrobial surfaces or textiles.
Colloidal Chemistry and Self Assembly Phenomena
Fundamental Principles of Self-Assembly in Aqueous and Non-Aqueous Media
The self-assembly of amphiphilic molecules like decyltrimethylammonium (B84703) chloride is a spontaneous process driven by the minimization of free energy. In aqueous solutions, the primary driving force is the hydrophobic effect. The hydrocarbon tails of the surfactant molecules are expelled from the water, leading to their aggregation to minimize the unfavorable contact between the hydrophobic chains and water molecules. This process is entropically favorable as it releases the structured water molecules that surround the individual hydrocarbon chains.
Simultaneously, the hydrophilic trimethylammonium head groups remain in contact with the aqueous phase, and electrostatic repulsion between these charged head groups opposes the aggregation process. The balance between the attractive hydrophobic interactions and the repulsive electrostatic forces, along with steric considerations of the head group, dictates the size and shape of the resulting self-assembled structures. strath.ac.uknih.gov
In non-aqueous media, the driving forces for self-assembly are different and depend on the polarity of the solvent. In non-polar solvents, the aggregation is driven by the favorable interactions between the polar head groups, leading to the formation of reverse micelles where the hydrophilic heads form the core and the hydrophobic tails extend into the non-polar solvent.
Molecular dynamics simulations have provided valuable insights into the self-assembly process. These simulations show that in aqueous solutions, the initial stages of micelle formation are often dominated by collisions between smaller aggregates, while the later stages, closer to equilibrium, proceed mainly through the exchange of individual surfactant molecules (monomers) with the surrounding solution. strath.ac.uk The structure of the resulting aggregates is dynamic, with constant exchange of monomers between the micelles and the bulk solution.
Micellization Behavior
A key characteristic of surfactants is the formation of micelles above a certain concentration. This subsection explores the critical aspects of the micellization of decyltrimethylammonium chloride.
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant. Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration approaches the CMC, there is a sharp increase in the formation of micellar aggregates.
Several experimental techniques can be used to determine the CMC of this compound. These methods rely on detecting the abrupt change in a physical property of the surfactant solution as a function of concentration. Common methods include:
Conductivity Measurements: In aqueous solutions of ionic surfactants like DTAC, the conductivity increases with concentration. youtube.com Above the CMC, the rate of increase of conductivity with concentration decreases because the newly added surfactant molecules form micelles, which have a lower mobility per monomer compared to free ions. youtube.com The CMC is determined from the break point in the plot of conductivity versus concentration. youtube.comresearchgate.net
Surface Tension Measurements: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated with monomers at the CMC, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point where the surface tension plot shows a distinct change in slope.
Refractive Index Measurements: The refractive index of a surfactant solution also changes with concentration. A break in the plot of refractive index versus concentration can indicate the CMC. researchgate.netnih.gov
Sound Velocity Measurements: The speed of sound through the solution is sensitive to changes in the compressibility and density, which are affected by micelle formation. The CMC can be determined from the change in the slope of the sound velocity versus concentration plot. researchgate.net
The CMC of this compound is influenced by various factors, including temperature, pressure, and the presence of additives such as salts. nih.govresearchgate.net
Table 1: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Chlorides in Water This interactive table allows for the comparison of CMC values for different alkyltrimethylammonium chlorides.
| Compound | Alkyl Chain Length | CMC (mM) in Water | Temperature (°C) | Reference |
|---|---|---|---|---|
| This compound (DTAC) | 10 | Value not explicitly found in search results | 25 | nih.gov |
| Dodecyltrimethylammonium (B156365) chloride (DoTAC) | 12 | Value not explicitly found in search results | 25 | nih.gov |
| Tetrathis compound (TTAC) | 14 | Value not explicitly found in search results | 25 | nih.gov |
Above the critical micelle concentration, this compound molecules aggregate to form micelles. The structure and morphology of these micelles are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes.
In aqueous solutions, DTAC typically forms spherical or spheroidal micelles at concentrations just above the CMC. strath.ac.uk These micelles have a hydrophobic core composed of the decyl chains and a hydrophilic shell formed by the trimethylammonium head groups and associated chloride counterions. strath.ac.uk Water molecules can penetrate the micellar surface, hydrating the head groups and counterions. strath.ac.uk
As the surfactant concentration increases, a transition from spherical to more elongated, cylindrical, or worm-like micelles can occur. strath.ac.uk This is sometimes indicated by a second critical micelle concentration (2nd cmc) observed in experimental data. researchgate.net The shape and size of the micelles can be characterized using various techniques:
Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for determining the size, shape, and aggregation number (the number of surfactant molecules in a micelle) of micelles in solution. researchgate.net
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of the micelles, providing information about their size. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed, atomistic view of the micellar structure, including the arrangement of the surfactant molecules, the extent of water penetration, and the distribution of counterions. strath.ac.uk
The aggregation number of DTAC micelles is a key parameter describing their size. It represents the average number of surfactant molecules per micelle. This number is not static and can be influenced by changes in concentration and temperature. researchgate.net
The micellization behavior of this compound is sensitive to changes in its environment, such as temperature and the presence of additives.
Temperature: The effect of temperature on the CMC of alkyltrimethylammonium chlorides often exhibits a U-shaped behavior, with a minimum CMC at a specific temperature. nih.govresearchgate.net For this compound and its longer-chain homologues, the CMC generally decreases with increasing temperature initially, reaches a minimum, and then increases at higher temperatures. nih.gov The degree of micelle ionization, which is the fraction of counterions dissociated from the micelle, tends to increase with increasing temperature. nih.govresearchgate.net Higher temperatures can also lead to the formation of smaller micelles with lower aggregation numbers. researchgate.net
Additives: The addition of electrolytes, such as sodium chloride (NaCl), significantly affects the micellization of ionic surfactants like DTAC. The presence of excess counterions from the salt screens the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles. nih.govresearchgate.net This reduced repulsion favors micelle formation at lower surfactant concentrations, thus decreasing the CMC. nih.govresearchgate.net The addition of polar organic compounds, like 1,2-propanediol, can increase the CMC, making the micellization process less favorable. mdpi.com
Table 2: Influence of NaCl on the CMC of Alkyltrimethylammonium Chlorides This interactive table shows the effect of added salt on the critical micelle concentration.
| Surfactant | NaCl Concentration (M) | CMC Trend | Reference |
|---|---|---|---|
| This compound (DTAC) | 0.01, 0.1 | Decreases with increasing NaCl concentration | nih.gov |
| Dothis compound (DoTAC) | 0.01, 0.1 | Decreases with increasing NaCl concentration | nih.gov |
| Tetrathis compound (TTAC) | 0.01, 0.1 | Decreases with increasing NaCl concentration | nih.gov |
Interactions with Other Molecular Systems
This compound can interact with various other molecules, particularly polymers, leading to the formation of complex structures with unique properties.
The interaction between oppositely charged polyelectrolytes and ionic surfactants like this compound is a subject of considerable interest due to its relevance in numerous applications. When DTAC is mixed with an anionic polyelectrolyte in an aqueous solution, strong electrostatic interactions drive the formation of polyelectrolyte-surfactant complexes (PESCs). nih.govnih.gov
The formation of these complexes is a cooperative process. nih.gov Initially, surfactant molecules bind to the charged sites on the polyelectrolyte chain. As more surfactant binds, hydrophobic interactions between the alkyl tails of the bound surfactant molecules become increasingly important, leading to the formation of micelle-like aggregates along the polyelectrolyte chain. nih.gov
The structure of these complexes can vary depending on the concentrations of the polyelectrolyte and surfactant, the charge densities of both components, and the flexibility of the polyelectrolyte chain. Common morphologies include the "pearl necklace" model, where individual micelles are strung along the polyelectrolyte chain, and more compact, collapsed structures. nih.gov The formation of these complexes can significantly alter the properties of the solution, including its viscosity and surface activity. nih.gov For example, studies with dothis compound and poly(methacrylic acid) have shown the formation of such complexes. acs.org
Co-surfactant and Ionic Liquid Systems
The self-assembly behavior of this compound (DTAC) in aqueous solutions can be significantly modified by the introduction of other surface-active molecules, known as co-surfactants, or by using complex solvent systems like ionic liquids (ILs). These additives can co-assemble with DTAC molecules, leading to changes in micellar properties such as the critical micelle concentration (CMC), size, shape, and surface charge, and can also induce the formation of different liquid crystalline phases.
Interactions in co-surfactant systems are highly dependent on the nature of the interacting species. For instance, when a cationic surfactant like dothis compound (DoTAC), a close analogue of DTAC, is mixed with an anionic surfactant such as sodium nonanoate, complex phase behavior is observed. acs.org At certain concentrations and molar ratios, these catanionic mixtures can form various liquid crystalline structures, including lamellar and hexagonal phases. acs.org The stability and structure of these aggregates are strongly influenced by the asymmetry in the alkyl chain lengths of the two surfactants. acs.org The incorporation of the anionic surfactant into the DoTAC system can cause the liquid crystalline phases to swell extensively with water. acs.org
Ionic liquids, which are salts with low melting points, represent a unique class of solvents that can influence surfactant aggregation due to their inherent ionic nature and structured liquid state. nih.govarxiv.org When DTAC or its analogues are dissolved in IL-water mixtures, the IL can play multiple roles. In water-rich solutions, protic ionic liquids (PILs) such as ethylammonium (B1618946) nitrate (B79036) (EAN) can behave like simple electrolytes, screening the electrostatic repulsion between the cationic headgroups of the surfactant. nih.gov This typically leads to a lower CMC and can promote the growth of micelles from spherical to elongated, rod-like structures. nih.gov
However, at higher concentrations, the cations of the ionic liquid can become directly incorporated into the micelle structure. nih.gov This incorporation, which depends on the amphiphilicity of the IL cation, can alter the micellar composition and morphology, for instance, by arresting the sphere-to-rod transition that would otherwise be promoted by the increased ionic strength. nih.gov The specific nature of the IL's anion is also a critical factor. Studies on similar cationic surfactants with protic ionic liquids have shown that an anion with a longer alkyl chain (e.g., hexanoate) can align with the surfactant's hydrophobic tail within the micelle. nih.gov This leads to a much more significant increase in the micelle's size and aggregation number compared to a PIL with a smaller, non-amphiphilic anion (e.g., formate). nih.gov
Research comparing conventional surfactants like dothis compound with surface-active ionic liquids (SAILs), such as 1-methyl-3-decylimidazolium chloride ([C₁₀mim][Cl]), reveals differences in their interaction with other molecules. In the presence of the anionic dye tartrazine, both DTAC and the SAILs showed a decrease in their CMC values, indicating mixed micelle formation. bohrium.com However, the binding constant for the interaction was found to be highest for DTAC, suggesting a stronger association compared to the imidazolium-based SAILs under the studied conditions. bohrium.com
Data on Micellar Interactions of DTAC and Analogues
The following table summarizes key findings from studies on DTAC and related cationic surfactants in the presence of co-solutes and ionic liquids.
| Primary Surfactant | Additive / System | Key Finding | Reference |
| Dothis compound (DTAC) | Tartrazine (anionic dye) | CMC decreases due to mixed micelle formation. Binding constant (Kb) is higher than for SAILs [C₁₀mim][Cl] and [C₈mim][Cl]. | bohrium.com |
| Dodecyltrimethylammonium bromide (DTAB) | Protic Ionic Liquids (EAN, EtAN, PAN) in water | At low IL concentration, CMC decreases. At high IL concentration, IL cations incorporate into micelles, arresting micellar growth. | nih.gov |
| Dothis compound (DoTAC) | Sodium Nonanoate (anionic surfactant) | Formation of lamellar and hexagonal liquid crystalline phases depending on concentration and molar ratio. | acs.org |
| Cetyltrimethylammonium bromide (CTAB) | Protic Ionic Liquid (DAH vs DAF) | The PIL anion's alkyl chain length significantly impacts micelle size; a longer chain (hexanoate) causes much larger growth than a short one (formate). | nih.gov |
Mechanistic Studies in Biological Systems
Membrane Interaction Mechanisms
The primary mode of action for Decyltrimethylammonium (B84703) chloride (DTAC) involves direct interaction with the cell membrane, a process initiated by electrostatic attraction and culminating in the loss of membrane integrity.
As a quaternary ammonium (B1175870) compound, DTAC possesses a cationic headgroup that is permanently positively charged, regardless of the ambient pH. This feature is central to its initial interaction with microbial cell membranes. The surfaces of bacterial membranes are typically rich in anionic components, such as phosphatidylglycerol (PG) and phosphatidic acid (PA), which impart a net negative surface charge. nih.gov The initial step in DTAC's antimicrobial action is the electrostatic attraction and subsequent binding of its positively charged trimethylammonium headgroup to these negatively charged phospholipid headgroups. nih.govnih.gov
This binding is not merely a surface adhesion event. The interaction between the cationic DTAC and anionic lipids can neutralize the surface charge and alter the physical properties of the bilayer. nih.gov Studies on similar ion-lipid interactions have shown that such binding can increase the lateral interactions between phospholipid molecules, leading to a more ordered and efficiently packed membrane structure. nih.gov This initial electrostatic binding is the critical prerequisite that facilitates the subsequent disruptive actions of the compound.
Following the initial electrostatic binding, the hydrophobic decyl tail of the DTAC molecule plays a crucial role. This ten-carbon alkyl chain penetrates and inserts itself into the hydrophobic core of the phospholipid bilayer. This insertion disrupts the highly organized structure of the membrane, creating defects and increasing its fluidity in a manner analogous to a detergent. libretexts.org
This physical disruption leads to a significant increase in membrane permeability. libretexts.orgnih.gov The loss of the membrane's structural integrity compromises its function as a selective barrier, resulting in the uncontrolled leakage of essential intracellular components, such as potassium ions, metabolites, and even larger molecules like proteins and nucleic acids. nih.govnih.gov Research on Dodecyltrimethylammonium (B156365) chloride has shown that it targets the cell membrane, causing the leakage of internal molecules and leading to cell death. nih.gov This loss of ionic gradients and critical cellular contents ultimately results in the cessation of metabolic activity and cell death. libretexts.orgnih.gov Studies on the related compound Cetyltrimethylammonium chloride (CTAC) further support this mechanism, demonstrating that it impairs the integrity of both the plasma and nuclear membranes in Candida species. nih.gov
| Organism/System | Observed Effect of Alkyltrimethylammonium Salt | Inferred Mechanism | Source |
|---|---|---|---|
| Salmonella enteritidis & Staphylococcus aureus | Leakage of intracellular molecules and cell death. | Direct targeting and disruption of the cell membrane. | nih.gov |
| Candida species (with CTAC) | Impairment of plasma and nuclear membrane integrity. | Fungus cell membrane destruction. | nih.gov |
| General Microbial Cells | Destruction of the ion gradient between cytoplasm and the extracellular environment. | Increased permeability of the bacterial cell membrane to inorganic monovalent cations. | libretexts.org |
Microbial Response and Adaptation Mechanisms
Prolonged or repeated exposure of microbial populations to DTAC can elicit adaptive responses, including the formation of protective biofilms and the development of specific resistance mechanisms.
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. This mode of growth provides significant protection against antimicrobial agents. DTAC has demonstrated potent anti-biofilm activity. nih.gov Research has shown that Dodecyltrimethylammonium chloride is effective at disrupting established biofilms of significant foodborne pathogens. nih.gov
Specifically, studies involving Salmonella enteritidis and Staphylococcus aureus have quantified the efficacy of DTAC. The compound was shown to significantly reduce the culturable biomass of mature biofilms formed by these bacteria. nih.gov The mechanism of disruption is linked to DTAC's amphipathic nature; it can interfere with the hydrophobic and electrostatic interactions that maintain the integrity of the biofilm matrix, while also acting on the individual cells within the community. nih.gov
| Organism | Agent | Activity | Source |
|---|---|---|---|
| Salmonella enteritidis | Dothis compound (DTAC) | Significant reduction in biofilm culturable biomass. | nih.gov |
| Staphylococcus aureus | Dothis compound (DTAC) | Significant reduction in biofilm culturable biomass. | nih.gov |
| Candida species | Cetyltrimethylammonium chloride (CTAC) | Disruption of mature biofilms (>80%). | nih.gov |
Microorganisms can develop reduced susceptibility to biocides like DTAC through various adaptive mutations. Laboratory studies have successfully generated strains of bacteria with decreased susceptibility to quaternary ammonium compounds. nih.govnih.gov For instance, strains of Salmonella enterica with reduced susceptibility to DTAC have been developed. nih.gov Similarly, mutants of Escherichia coli and Pseudomonas aeruginosa with elevated Minimum Inhibitory Concentrations (MICs) to the related compound didecyldimethylammonium chloride (DDDMAC) have been isolated. nih.govresearchgate.net
This acquired tolerance is often associated with other phenotypic changes. DTAC-resistant Salmonella strains, for example, showed a decreased ability to invade intestinal epithelial cells. nih.gov Furthermore, the development of resistance to these biocides can sometimes lead to cross-resistance to certain antibiotics. Low-level cross-resistance between DDDMAC and the antibiotic chloramphenicol (B1208) has been observed in E. coli mutants. nih.govresearchgate.net
| Organism | Compound | Observed Resistance/Tolerance | Associated Findings | Source |
|---|---|---|---|---|
| Salmonella enterica | Dothis compound (DTAC) | Reduced susceptibility developed in vitro. | Decreased invasion of epithelial cells; cross-resistance to some antibiotics. | nih.gov |
| E. coli & P. aeruginosa | Didecyldimethylammonium chloride (DDDMAC) | Mutants with elevated MICs isolated. | Low-level cross-resistance to chloramphenicol; alteration in an outer membrane protein (in P. aeruginosa). | nih.govresearchgate.net |
A key molecular mechanism for microbial resistance to toxic compounds, including DTAC, is the active extrusion of the substance from the cell via efflux pumps. mdpi.comresearchgate.net These are transmembrane transporter proteins that recognize and expel a wide range of substrates. The expression of these pumps is tightly controlled by complex regulatory networks that respond to the presence of toxic substances. mdpi.comresearchgate.net
There is direct evidence linking decyltrimethylammonium salts to the induction of these systems. Dodecyltrimethylammonium bromide has been identified as an inducer of the SmeVWX efflux pump, a member of the Resistance-Nodulation-Cell Division (RND) superfamily, in the bacterium Stenotrophomonas maltophilia. nih.gov The regulation of these pumps is often controlled by local transcriptional repressors or activators located near the pump genes. researchgate.net When a compound like DTAC enters the cell and binds to the repressor protein, it can cause the repressor to detach from the DNA, leading to the transcription and synthesis of the efflux pump proteins. mdpi.com This increased expression of efflux pumps allows the bacterium to actively remove the biocide, preventing it from reaching a toxic intracellular concentration. Evidence for this includes the observation that a P. aeruginosa mutant with reduced susceptibility to a related quaternary ammonium compound had a reduced amount of an outer membrane protein, a typical component of a tripartite efflux pump system. nih.govresearchgate.net
Microbial Tolerance and Resistance Development
Genetic Transfer Mechanisms
The transfer of genetic material into biological systems, particularly bacteria, is a cornerstone of molecular biology and a significant mechanism for bacterial evolution, including the spread of antibiotic resistance. nih.govfrontiersin.org The process of introducing foreign DNA into bacterial cells is known as transformation. thermofisher.comthermofisher.com Naturally, this process is limited by the inherent electrostatic repulsion between the negatively charged phosphate (B84403) backbone of DNA and the negatively charged lipopolysaccharides on the surface of many bacterial cell membranes. nih.govresearchgate.netwikipedia.org
To overcome this barrier for research and biotechnological applications, methods to induce "artificial competence" in bacteria have been developed. thermofisher.comyoutube.com A common method involves using chemical agents, such as calcium chloride, to neutralize the negative charges on both the DNA and the cell surface, thereby facilitating the DNA's approach to the cell membrane. wikipedia.orgyoutube.com This is often coupled with a heat shock step, which is thought to create transient pores in the membrane, allowing the DNA to enter the cell. thermofisher.comyoutube.comlibretexts.org
This compound (DTAC), as a cationic surfactant, functions through a related principle. Belonging to the class of quaternary ammonium compounds (QACs), DTAC possesses a positively charged hydrophilic headgroup and a hydrophobic decyl tail. This structure allows it to interact with and disrupt the integrity of the bacterial cell membrane, which can facilitate the uptake of foreign genetic material.
Recent research has demonstrated that QACs can significantly promote the horizontal gene transfer of antibiotic resistance genes (ARGs) between bacteria. nih.gov One study investigated the effect of various QACs on the conjugative transfer of a multidrug resistance plasmid (RP4) between E. coli strains and from E. coli to S. sonnei. nih.gov The findings indicated that exposure to QACs at environmentally relevant concentrations significantly increased the frequency of this gene transfer. nih.gov
The mechanisms underlying this enhanced gene transfer are multifaceted. In the recipient E. coli cells, the promotion of conjugative transfer was linked to several key cellular changes:
Increased Cell Membrane Permeability : QACs disrupt the bacterial cell membrane, increasing its permeability and facilitating the entry of the plasmid. nih.gov
Generation of Reactive Oxygen Species (ROS) : The presence of QACs was found to increase the production of ROS within the bacterial cells. nih.gov
Altered Proton Motive Force (PMF) : A change in the PMF was observed, which in turn enhanced flagellar motility, potentially increasing cell-to-cell contact required for conjugation. nih.gov
Interestingly, the specific mechanism can vary depending on the recipient bacterium. For the pathogenic S. sonnei, the promotion of gene transfer was also associated with increased membrane permeability but, in contrast to E. coli, was linked to decreased flagellar motility which encouraged the formation of biofilms, another condition conducive to gene exchange. nih.gov The effectiveness of QACs in promoting gene transfer is also highly dependent on their chemical structure, such as the length of their alkyl chains. nih.gov For instance, didecyl dimethyl ammonium chloride (DDAC), which has two decyl (C10) chains, was found to be a more potent promoter of conjugation than other tested QACs under the same conditions. nih.gov
Research Findings on QAC-Promoted Gene Transfer
The following table summarizes findings on how different QACs can influence the frequency of conjugative gene transfer.
| Compound Type | Key Structural Feature(s) | Effect on Conjugative Transfer Frequency of ARGs | Primary Associated Mechanisms in E. coli nih.gov |
|---|---|---|---|
| Didecyl dimethyl ammonium chloride (DDAC) | Dual C10 alkyl chains | Most significant promotion observed in the study. nih.gov | Increased membrane permeability, ROS production, PMF-induced enhancement of flagellar motility. |
| Benzalkonium chloride (BAC) | Variable C8-C18 alkyl chains, benzyl (B1604629) group | Significant promotion. | |
| Benzathine chloride (BEC) | Complex, bulky quaternary structure | Least promotion observed in the study. nih.gov | (Mechanism details specific to BEC were less defined in the source) |
These studies highlight that cationic surfactants like this compound and its structural relatives can act as chemical agents that lower the natural barriers to horizontal gene transfer, with significant implications for bacterial adaptation and the dissemination of genetic traits like antibiotic resistance.
Applications in Advanced Materials and Nanotechnology Research
Integration into Nanostructured Systems
The integration of decyltrimethylammonium (B84703) chloride and its homologs into nanostructured systems is pivotal for creating novel materials with tailored properties. Its role as a stabilizing and templating agent is fundamental to the development of complex nano-architectures.
Nanoemulsions are submicron-sized emulsions that are investigated for various applications due to their small droplet size (20-500 nm), large surface area, and kinetic stability. nih.goviajpr.com These systems consist of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules. iajpr.com The choice of surfactant is critical to the formation and stability of nanoemulsions and subsequently, nanocapsules, which are core-shell structures with a liquid/solid core and a polymeric shell. nih.gov
Cationic surfactants, including quaternary ammonium (B1175870) compounds, are employed in the formulation of these nanosystems. For instance, research has been conducted on the development of nanocapsules using a related compound, dodecyltrimethylammonium (B156365) chloride (DTAC). In one study, a nanoemulsion with an oily core was stabilized by DTAC. rciueducation.orgnih.gov This nanoemulsion was then coated with κ-carrageenan, which interacts electrostatically with the positively charged head of the DTAC at the nanoemulsion's surface. This process resulted in the formation of nanocapsules with an average size of approximately 250–330 nm. rciueducation.orgnih.gov The resulting zeta potential, a measure of surface charge and stability, ranged from +7 mV to +80 mV. rciueducation.orgnih.gov The long hydrophobic decyl chain of such surfactants is effective for encapsulating oily substances. solubilityofthings.com
The characteristics of these nanocapsules are highly dependent on the formulation parameters. The table below summarizes the properties of the DTAC-stabilized nanocapsules.
| Property | Value |
| Stabilizing Surfactant | Dodecyltrimethylammonium chloride (DTAC) |
| Coating Polymer | κ-carrageenan |
| Average Nanocapsule Size | ~250–330 nm |
| Zeta Potential (ζ) | +7 mV to +80 mV |
| Core Material | Miglyol 812 (oily) |
This table presents data on nanocapsules developed using dothis compound (DTAC), a homolog of this compound.
Template-assisted synthesis is a method used to create materials with controlled morphology and structure by using a pre-existing template. nih.gov Surfactants are widely used as "soft" templates due to their ability to self-assemble into micelles, which can then direct the formation of porous materials. researchgate.net Cationic surfactants like cetyltrimethylammonium chloride (CTAC) and cetyltrimethylammonium bromide (CTAB) have been used as templates to prepare materials like rod-like mesoporous silica. nih.govsigmaaldrich.com
The templating process generally involves the synthesis of the target material around the surfactant micelles, followed by the removal of the template, often through calcination or solvent extraction, leaving behind a porous structure. nih.gov The chloride anion itself can also act as a template. Research has shown that chloride is an efficient template in the macrocyclization step of synthesizing pseudopeptidic macrocyclic compounds, improving yields by providing an appropriate folded conformation for the precursor molecule. nih.gov While specific studies focusing solely on this compound as the template are less common in the provided results, the principles derived from its homologs are directly applicable. For example, the synthesis of mesoporous titanium dioxide has been achieved using polyethylene (B3416737) glycol (PEG) and/or cetyltrimethylammonium chloride (CTAC) as templates. nih.gov
Functional Material Design
The unique properties of this compound are harnessed to design functional materials for specific applications, ranging from ion exchange to the creation of advanced composites and inorganic phases.
Ion exchange resins are insoluble, cross-linked polymers that contain charged functional groups capable of exchanging ions with the surrounding medium. sigmaaldrich.com They are classified based on the nature of these functional groups. Strong anion exchange resins typically contain quaternary ammonium groups. sigmaaldrich.com These materials function by having mobile counter-ions (like chloride) that can be exchanged for other anions from a solution. sigmaaldrich.com
The synthesis of these resins often involves functionalizing a polymer backbone, such as polystyrene-divinylbenzene (PS-DVB), with the desired ionic groups. sigmaaldrich.com Quaternary ammonium compounds are key to creating the functional sites on anion exchangers. While direct synthesis routes for ion exchange resins using this compound are not detailed in the provided search results, its chemical structure is representative of the functional group (a quaternary ammonium cation) that defines a strong anion exchanger.
The interaction between polymers and surfactants leads to the formation of complex composite materials with properties that can be tuned for various applications. These interactions are driven by electrostatic and hydrophobic forces.
A study on the interaction between a modified chitosan (B1678972), N-Glycidyltrimethyl ammonium chloride-modified chitosan (GTA-m-CS), and a reactive cationic surfactant, N,N-Dimethyl-N-dodecyl-N-(1,2-epoxy propyl) ammonium chloride (DDEAC), provides insight into these systems. nih.gov The study investigated the formation of aggregates and their potential as carriers for curcumin. nih.gov The interactions were analyzed using various techniques, including surface tension and conductivity measurements, to determine parameters like the critical micelle concentration (CMC) and critical aggregation concentration (CAC). nih.gov Such polymer-surfactant systems demonstrate how the combination of a polymer backbone with a quaternary ammonium surfactant can create functional materials for applications like drug delivery. nih.gov
A novel application of alkyltrimethylammonium chlorides has been demonstrated in the low-temperature synthesis of intermetallic phases. Specifically, the thermal decomposition products of n-dothis compound (DTAC) have been used to prepare a metastable allotrope of germanium, Ge(cF136). scispace.comresearchgate.net
In this method, the intermetallic precursor, Na12Ge17, is oxidized in a gas-solid reaction by the gaseous products formed from heating DTAC-based ionic liquids. scispace.comresearchgate.net In-situ mass spectrometry revealed that the key oxidizing agents are hydrogen chloride (HCl), methyl chloride (CH3Cl), and 1-chlorododecane, which are produced during the thermal decomposition of the DTAC. scispace.comresearchgate.net This approach provides a promising low-temperature route for synthesizing metastable phases that are not easily accessible through traditional high-temperature methods. scispace.comresearchgate.net The resulting germanium allotrope was successfully separated from the NaCl by-product by washing with water. scispace.com
| Parameter | Description |
| Precursor | Na12Ge17 |
| Oxidizing Agent Source | Thermal decomposition of n-dothis compound (DTAC) |
| Key Gaseous Oxidants | HCl, CH3Cl, 1-chlorododecane |
| Product | Metastable Germanium allotrope (Ge(cF136)) |
| Synthesis Type | Low-temperature, gas-solid redox reaction |
This table summarizes the key components and conditions for the preparation of a metastable germanium allotrope using the decomposition products of n-dothis compound (DTAC).
Catalytic Applications in Organic Transformations
Phase Transfer Catalysis
Decyltrimethylammonium (B84703) chloride is recognized as a phase transfer catalyst (PTC). ambeed.comalfachemic.com The fundamental principle of phase transfer catalysis involves a catalyst, such as a quaternary ammonium (B1175870) salt, transporting a reactant from one phase (typically aqueous) into a second, immiscible phase (typically organic) where the reaction occurs. crdeepjournal.orgresearchgate.net This process overcomes the mutual insolubility of the reactants, leading to faster reaction rates, milder conditions, and often higher yields compared to conventional methods. alfachemic.comresearchgate.net The catalyst cation forms an ion pair with the reactant anion, and the lipophilic alkyl chains of the cation allow this pair to dissolve in the organic phase. researchgate.net After the reaction, the catalyst is regenerated and returns to the initial phase to repeat the cycle. researchgate.net
A notable application of decyltrimethylammonium chloride as a phase transfer catalyst is in the synthesis of high-purity trimellitic anhydride (B1165640) chloride. google.com In this process, it catalyzes the reaction between trimellitic acid 1,2-anhydride and thionyl chloride. The use of the catalyst facilitates the conversion, leading to a high-yield production process that is simple and suitable for industrial application. google.com
Table 1: Application of this compound in the Synthesis of Trimellitic Anhydride Chloride
| Reactants | Catalyst | Solvent | Process | Outcome | Reference |
|---|---|---|---|---|---|
| Trimellitic acid 1,2-anhydride, Thionyl chloride | This compound | Thionyl chloride (also acts as reagent) | Reflux reaction followed by distillation and purification. | High-purity trimellitic anhydride chloride with high yield. | google.com |
Applications in Specific Organic Reactions (e.g., Olefin Metathesis, Transfer Hydrogenation)
While this compound is established as a phase transfer catalyst, a review of scientific literature does not reveal specific, detailed applications of this compound as a primary catalyst in the fields of olefin metathesis or transfer hydrogenation.
Olefin Metathesis: Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds, typically catalyzed by complex transition metal compounds, such as those containing ruthenium or molybdenum. nih.govorganic-chemistry.org Research into aqueous olefin metathesis has sometimes involved the use of additives to improve catalyst performance in water. mdpi.com For instance, some studies have explored modifying ruthenium catalysts with quaternary ammonium groups to enhance their solubility and activity in aqueous media. mdpi.com However, specific research findings detailing the use of this compound itself as a catalyst or a critical ligand in these systems are not prominently featured in the available literature.
Transfer Hydrogenation: Transfer hydrogenation is a method for adding hydrogen to a molecule using a donor molecule other than molecular hydrogen (H₂), often in the presence of a metal catalyst. nih.govutrgv.edu Common hydrogen donors include formic acid, isopropanol, and ammonium formate, with catalysts frequently based on iridium or ruthenium. utrgv.edumdpi.com An extensive search of the literature did not yield studies where this compound was employed as a catalyst for transfer hydrogenation reactions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Trimellitic anhydride chloride |
| Trimellitic acid 1,2-anhydride |
| Thionyl chloride |
| Ruthenium |
| Molybdenum |
| Iridium |
| Formic acid |
| Isopropanol |
Environmental Fate and Biogeochemical Cycling
Biodegradation Pathways and Kinetics
The biodegradation of decyltrimethylammonium (B84703) chloride is a key process influencing its environmental persistence. The rate and extent of degradation are highly dependent on environmental conditions and the microbial populations present.
The biodegradability of QACs like decyltrimethylammonium chloride varies significantly between aerobic (oxygen-rich) and anaerobic (oxygen-deficient) environments.
Under aerobic conditions , microorganisms have demonstrated the capacity to degrade QACs. Studies on related compounds provide insight into these pathways. For instance, the biodegradation of this compound's close analog, dodecyltrimethylammonium (B156365) chloride (DTMAC), has been observed in seawater. A study modeling its degradation process reported a lag time of 15.17 days and a half-life of 26.95 days, indicating that mineralization is possible in marine environments. nih.gov The primary aerobic biodegradation pathway for alkyltrimethylammonium compounds is believed to initiate with the hydroxylation of the alkyl chain's terminal carbon, which is then oxidized to an aldehyde and a carboxylic acid. Following this, the compound is processed through β-oxidation, which generates acetyl-CoA for use in microbial metabolism. rsc.org Other research on didecyldimethylammonium chloride (DDAC), another similar QAC, showed a 97.5% degradation after 36 hours with an unacclimated culture, suggesting that adaptation of microbial communities can lead to rapid removal. regulations.gov
Conversely, under anaerobic conditions , particularly methanogenic (methane-producing) conditions, the biodegradation of QACs is reported to be very poor or non-existent. nih.gov Research examining a range of QACs under methanogenic conditions found no evidence of ultimate biodegradation. nih.gov The stability of a related compound, DDAC, was also noted in anaerobic aquatic metabolism studies, with a calculated half-life of 261 days in flooded river water. regulations.gov This suggests that in environments such as deep sediments, sludge digesters, or oxygen-depleted zones, this compound is likely to be significantly more persistent.
The chemical structure of a QAC, particularly the length of its alkyl chain, plays a crucial role in its biodegradability. For alkyltrimethylammonium compounds like this compound (a C10 chain), the degradation rate is influenced by this hydrophobic chain. nih.gov
Generally, QACs with longer alkyl chains (e.g., C12-C18) tend to sorb more readily to solids like soil and sediment. rsc.org This increased adsorption can reduce their bioavailability to microorganisms, potentially slowing degradation rates. However, the relationship is not always straightforward. Some studies have found that all tested QACs, regardless of chain length, were ultimately biodegradable in an aquatic environment, with half-lives ranging from 0.5 to 1.6 days depending on the specific compound properties. nih.gov In anaerobic environments, the toxicity of QACs to methanogenic bacteria was found to decrease as the alkyl chain length increased, although biodegradability remained low for all tested homologs. nih.gov The optimal alkyl chain length for antimicrobial activity also varies depending on the target microorganism, which can indirectly influence which microbes are capable of initiating degradation. rsc.org
The transformation of this compound in the environment is mediated by diverse microbial communities. The presence of specific microorganisms adapted to utilize QACs as a source of carbon and energy is essential for effective degradation. ijcs.ro
Several bacterial genera have been identified as capable of degrading QACs, including Pseudomonas and Aeromonas. researchgate.netnih.gov For example, Pseudomonas fluorescens TN4, isolated from activated sludge, was found to degrade didecyldimethylammonium chloride (DDAC) and other alkyltrimethylammonium salts. researchgate.net The primary mechanism of biotransformation is often N-dealkylation, where the bond between the nitrogen atom and one of the alkyl groups is cleaved. researchgate.net In the degradation of benzyldimethylalkylammonium chloride (BAC) by Aeromonas hydrophila, the initial step was the cleavage of the C-alkyl-N bond. researchgate.netnih.gov For this compound, this would involve the removal of the decyl group or one of the methyl groups.
Environmental Partitioning and Mobility
The movement and distribution of this compound in the environment are governed by its tendency to adsorb to solids and its potential to leach through soil into groundwater.
This compound, as a cationic surfactant, exhibits a strong tendency to adsorb to negatively charged particles in soil and sediment. This process, known as sorption, is a primary factor controlling its environmental concentration and mobility. The positively charged quaternary nitrogen headgroup readily binds to clay minerals and organic matter via ion exchange. nih.gov
Studies on dothis compound (DTAC) show that its sorption to agricultural soils is a spontaneous and favorable process, reaching equilibrium within approximately 120 minutes. nih.gov The sorption process is well-described by both the Langmuir and Freundlich isotherm models, which are used to quantify the adsorption capacity and intensity. nih.govresearchgate.netbiointerfaceresearch.comcopernicus.orgresearchgate.netrsc.orgcore.ac.ukresearchgate.netcopernicus.org The Freundlich model, in particular, is often used to describe sorption to heterogeneous surfaces like soil. For the related compound didecyldimethylammonium chloride (DDAC), the Freundlich adsorption coefficient (Kads) was found to be high, indicating strong binding and immobility. regulations.gov
The extent of adsorption is heavily influenced by soil composition. Soils with higher clay content and organic matter exhibit a greater capacity for QAC adsorption. nih.gov This strong binding significantly reduces the concentration of the compound in the aqueous phase, thereby limiting its bioavailability and mobility.
Table 1: Freundlich Adsorption Coefficients (Kads) for Didecyldimethylammonium Chloride (DDAC) in Various Soil Types
This interactive table presents data for DDAC, a structurally similar QAC, to illustrate the strong adsorption behavior.
| Soil Type | Freundlich Kads (L/kg) | Mobility Interpretation |
|---|---|---|
| Sand | 1,095 | Immobile |
| Sandy Loam | 8,179 | Immobile |
| Silty Clay Loam | 32,791 | Immobile |
| Silt Loam | 30,851 | Immobile |
Data Source: U.S. Environmental Protection Agency (EPA). regulations.gov
Leaching is the process by which a chemical is transported through the soil profile with percolating water. Due to its strong adsorption to soil and sediment particles, this compound generally has a very low leaching potential. regulations.govscience.gov
Once bound to soil particles, the compound is not easily remobilized into the soil solution, which is a prerequisite for downward movement towards groundwater. carnegiescience.edu Standard soil column leaching tests, such as those outlined by the OECD, confirm that strongly sorbing substances show limited movement. oecd.orgoecd.orgepa.gov Consequently, contamination of groundwater by this compound through leaching from surface applications is considered unlikely, especially in soils with significant clay or organic matter content. regulations.gov
However, the mobility could be higher in soils with low clay content and low pH, such as sandy soils. nih.gov Under such conditions, where there are fewer negatively charged binding sites, the potential for leaching may increase. Additionally, while adsorption to soil particles generally reduces mobility, if the compound adsorbs to mobile colloids or fine particulates, it could be transported through the environment via erosion and surface runoff.
Impacts on Environmental Bioprocesses
This compound (DTAC), as a member of the quaternary ammonium (B1175870) compounds (QACs) class, can exert significant pressure on microbial communities, leading to notable impacts on essential environmental bioprocesses. Its introduction into environments like wastewater treatment plants (WWTPs) can disrupt the delicate balance of microbial activities responsible for waste purification and stabilization.
Influence on Wastewater Treatment Plant Performance (e.g., Nitrification, Methanogenesis)
The performance of wastewater treatment plants relies on the coordinated activities of diverse microbial consortia. QACs, including DTAC, are known to be inhibitory to key microbial groups responsible for nitrogen and carbon removal. smithandloveless.com Their surfactant properties allow them to interact with cell membranes, leading to disruption and, at sufficient concentrations, toxicity.
Nitrification: This crucial two-step process, where ammonia (B1221849) is oxidized to nitrite (B80452) and then to nitrate (B79036) by specialized autotrophic bacteria, is particularly sensitive to QACs. epa.gov Research has shown that QACs can inhibit nitrification at very low concentrations, sometimes as low as 2 mg/L or less. smithandloveless.com This inhibition is a significant concern for smaller treatment plants where the dilution of incoming QAC-laden wastewater is less, making them more susceptible to process upsets. smithandloveless.com The discharge of a "slug" of QAC from cleaning and disinfection activities can be sufficient to halt nitrification for extended periods, from a week to two weeks. smithandloveless.com The slow biodegradation rate of QACs further complicates treatment efforts, often requiring a longer hydraulic retention time and reduced organic loading to manage their inhibitory effects. smithandloveless.com While specific studies on DTAC are limited, the general toxicity of QACs to nitrifying bacteria is well-documented. For instance, increased chloride concentrations, a component of DTAC, have been shown to reduce nitrification rates in both laboratory and field conditions. researchgate.net
Methanogenesis: Anaerobic digestion is a core process in many WWTPs for sludge stabilization and biogas production, with methanogenesis being the final and rate-limiting step. researchgate.net This process is carried out by methanogenic archaea, which are known to be sensitive to toxic compounds. Studies on didecyldimethylammonium chloride (DDAC), a structurally similar QAC, reveal significant inhibitory effects on anaerobic processes. At concentrations above 10 mg/L, DDAC led to the long-term inhibition of methanogenesis, causing an accumulation of volatile fatty acids. researchgate.netnih.gov Fermentation, an earlier stage of anaerobic digestion, was also inhibited at DDAC concentrations of 75 mg/L and above. researchgate.netnih.gov Furthermore, at 50 mg/L, DDAC was found to suppress microbial growth and cause cell lysis. researchgate.netnih.gov A key finding was that over 96% of the added DDAC was recovered after 100 days, indicating it is highly persistent and does not readily degrade in anaerobic methanogenic cultures. researchgate.netnih.gov These findings suggest that the presence of DTAC in anaerobic digesters could severely hamper biogas production and sludge treatment efficiency.
Interactive Data Table: Impact of QACs on Wastewater Treatment Processes
| Compound/Class | Process Affected | Inhibitory Concentration | Observed Effect | Reference |
| Quaternary Ammonium Compounds (QACs) | Nitrification | ≤ 2 mg/L | Complete inhibition of nitrification. | smithandloveless.com |
| Didecyldimethylammonium chloride (DDAC) | Methanogenesis | > 10 mg/L | Complete, long-term inhibition of methanogenesis; accumulation of volatile fatty acids. | researchgate.netnih.gov |
| Didecyldimethylammonium chloride (DDAC) | Dissimilatory Nitrate Reduction to Ammonia (DNRA) | ≥ 50 mg/L | Inhibition of DNRA; incomplete denitrification with nitrous oxide accumulation. | researchgate.netnih.gov |
| Didecyldimethylammonium chloride (DDAC) | Fermentation | ≥ 75 mg/L | Inhibition of fermentation. | researchgate.netnih.gov |
| Didecyldimethylammonium chloride (DDAC) | Microbial Growth | ≥ 50 mg/L | Suppression of microbial growth and cell lysis. | researchgate.netnih.gov |
Potential for Promoting Antibiotic Resistance in Environmental Microbiomes
Beyond their direct inhibitory effects, a growing body of evidence indicates that sub-inhibitory concentrations of QACs can contribute to the proliferation and spread of antibiotic resistance in the environment. rsc.orgresearchgate.net This is a major public health concern, as wastewater treatment plants are considered hotspots for the evolution and dissemination of antibiotic resistance genes (ARGs). rsc.org
The mechanism behind this phenomenon involves co-selection. Bacteria exposed to QACs can develop resistance not only to the disinfectant itself but also to various classes of antibiotics. researchgate.net This occurs because the genes conferring resistance to QACs are often located on the same mobile genetic elements (MGEs), such as plasmids and integrons, as ARGs. researchgate.net When bacteria are exposed to QACs, it creates a selective pressure that favors the survival and propagation of bacteria carrying these MGEs, thus co-selecting for antibiotic resistance.
Several studies have demonstrated that QACs can significantly promote the conjugative transfer of plasmids containing ARGs between bacteria, even at environmentally relevant concentrations (0.0004-0.4 mg/L). nih.govnih.gov The promotion of this horizontal gene transfer is linked to several QAC-induced cellular changes:
Increased Cell Membrane Permeability: QACs can damage bacterial cell membranes, making it easier for genetic material like plasmids to transfer between cells. researchgate.netnih.gov
Production of Reactive Oxygen Species (ROS): Exposure to QACs can stimulate the production of ROS within bacteria, which can also promote the transfer of plasmids. researchgate.netnih.gov
Altered Gene Expression: QACs can upregulate the expression of genes involved in the machinery of plasmid conjugation. nih.gov
Research on specific QACs, such as didodecyl dimethyl ammonium chloride (DADMAC C12), has shown that exposure can increase the abundance of MGEs and efflux pump ARGs in denitrification systems. nih.gov Furthermore, QACs have been found to induce co-selection among different ARGs, enhancing the spread of resistance to antibiotics like sulfonamides. nih.gov The presence of QAC resistance genes, such as qacEΔ1, has been found to be ubiquitous in watersheds and shows a significant correlation with the presence of multiple ARGs. researchgate.net This linkage suggests that the widespread use of QACs like DTAC contributes to the environmental reservoir of antibiotic resistance, potentially undermining the efficacy of critical medicines. researchgate.netcas.cn
Interactive Data Table: Research Findings on QAC-Promoted Antibiotic Resistance
| QAC Studied | Concentration | Key Finding | Mechanism | Reference |
| Benzyl (B1604629) dodecyl dimethyl ammonium chloride (DDBAC), Didecyl dimethyl ammonium chloride (DDAC) | 0.0004–0.4 mg/L | Significantly promoted plasmid RP4-mediated ARG transfer within and across genera. | Increased outer membrane permeability, altered gene expression, decreased extracellular AI-2 signals. | nih.gov |
| General QACs (5 types studied) | 0.01–0.1 mg/L | Promoted conjugation transfer of the RP4 plasmid. | Enhanced membrane permeability and stimulated ROS production. | researchgate.net |
| General QACs (6 types studied) | Not specified | Significantly promoted intra- and inter-genus conjugative transfer of ARGs. | Increased cell membrane permeability, ROS production, and enhanced flagellar motility. | nih.gov |
| Didodecyl dimethyl ammonium chloride (DADMAC C12) | 0.5, 5, and 10 mg/L | Increased abundances of MGEs and efflux pump ARGs in denitrification systems; induced co-selection of sulfonamide ARGs. | Not specified | nih.gov |
| Benzalkonium chloride (BC(C12)) | 1, 10, 100 mg/kg soil | Increased the number of ARGs detected in soil, though total ARG abundance decreased at higher concentrations. | Co-selection for antimicrobial resistance occurs at bioavailable concentrations below critical biocidal levels. | cas.cn |
Advanced Analytical and Characterization Techniques
Spectroscopic Methodologies
Spectroscopic techniques are fundamental in the analysis of decyltrimethylammonium (B84703) chloride, offering insights into its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of decyltrimethylammonium chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR spectroscopy of similar alkyltrimethylammonium compounds, characteristic signals are observed. For instance, the protons of the trimethylammonium headgroup typically appear as a singlet, while the protons of the decyl chain produce a series of multiplets. The terminal methyl group of the decyl chain will appear as a distinct triplet.
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each unique carbon atom. The carbon atoms of the trimethylammonium group have a characteristic shift, as do the carbons along the alkyl chain. For dodecyltrimethylammonium (B156365) chloride, a related compound, ¹³C NMR data is available and provides a reference for the expected shifts in this compound. chemicalbook.comnih.gov The chemical shifts are sensitive to the local electronic environment, allowing for the confirmation of the compound's carbon backbone and the quaternary ammonium (B1175870) head.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic peaks in the FTIR spectrum of similar quaternary ammonium salts include:
C-H stretching vibrations: Strong bands typically appear in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂, and CH₃ groups in the decyl chain and trimethylammonium head.
N-C stretching vibrations: These vibrations associated with the quaternary ammonium group can be observed.
CH₂ bending vibrations (scissoring): A peak around 1465-1475 cm⁻¹ is characteristic of this vibration.
CH₃ bending vibrations (umbrella mode): A peak near 1375 cm⁻¹ is often seen.
FTIR can also be used to study the interaction of this compound with other substances or surfaces, as shifts in the vibrational frequencies can indicate changes in the molecular environment. acs.orgresearchgate.net For instance, the analysis of FTIR spectra can confirm the presence of the cationic polymer on modified surfaces. researchgate.net
Stimulated Raman Scattering (SRS)
Stimulated Raman Scattering (SRS) microscopy is an advanced vibrational imaging technique that offers high sensitivity and chemical specificity without the need for fluorescent labels. nih.govrsc.org While specific studies on this compound using SRS are not prevalent, the technique is well-suited for probing the distribution and dynamics of such molecules in complex systems. nih.gov
SRS microscopy works by detecting the stimulated Raman signal, which is linearly proportional to the concentration of the target molecule, allowing for quantitative imaging. nih.gov This technique could be used to visualize the localization of this compound in biological cells or at interfaces, providing insights into its mechanism of action or its role in formulations. The C-H stretching region of the Raman spectrum is particularly useful for imaging lipids and surfactants like this compound.
Chromatographic Separation and Mass Spectrometry
The combination of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and specific quantification and identification of quaternary ammonium compounds like this compound in various matrices, including environmental and biological samples. nih.govnih.govspectroscopyonline.com
The methodology typically involves:
Chromatographic Separation: Reversed-phase liquid chromatography is commonly used, where this compound is separated from other components in a sample based on its hydrophobicity. A C18 column is often employed with a mobile phase consisting of an aqueous buffer (like ammonium formate) and an organic solvent (such as acetonitrile (B52724) or methanol) in a gradient elution. nih.govresearchgate.net
Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for the analysis of polar and charged molecules like this compound, typically operating in the positive ion mode. youtube.com
Mass Analysis: Tandem mass spectrometry (MS/MS) is used for unambiguous identification and quantification. In this setup, the first mass spectrometer (Q1) selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. spectroscopyonline.com
For decyltrimethylammonium cation, the precursor ion would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. nih.gov Fragmentation would likely lead to characteristic product ions, allowing for its specific detection even in complex mixtures. The method can achieve low limits of detection (LODs), often in the nanogram per liter (ng/L) range. nih.govnih.gov
Ion Chromatography (IC)
Ion Chromatography (IC) is a form of liquid chromatography used for the separation and quantification of ions. mee-inc.comherts.ac.uk This technique is highly suitable for analyzing this compound as it can directly measure both the decyltrimethylammonium cation and the chloride anion in an aqueous solution. herts.ac.uk
The process involves introducing a liquid sample into the IC system, where it is carried by a mobile phase (eluent) through a column packed with an ion-exchange resin (the stationary phase). mee-inc.comherts.ac.uk For the analysis of the decyltrimethylammonium cation, a column with a negatively charged resin (cation exchanger) is used. The positively charged decyltrimethylammonium ions are attracted to the active sites on the resin. mee-inc.com By carefully controlling the composition of the eluent, the retained ions are selectively eluted from the column at different rates based on their affinity for the resin. mee-inc.com
Similarly, to analyze the chloride anion, a column with a positively charged resin (anion exchanger) is employed. mee-inc.com A conductivity detector is typically placed at the end of the column to measure the electrical conductivity of the eluent. As each separated ion passes through the detector, a change in conductivity is recorded as a peak in a chromatogram. The position of the peak identifies the specific ion, while the area under the peak is proportional to its concentration. mee-inc.com This allows for the precise quantification of both the cationic and anionic components of this compound in a sample. mee-inc.comwisc.edu
Colloidal and Surface Characterization Methods
As a cationic surfactant, this compound exhibits complex behavior in solution, particularly its tendency to self-assemble into micelles above a certain concentration. A suite of specialized techniques is used to characterize these colloidal properties and surface activity.
Surface Tension and Tensiometry
Tensiometry is a key technique for characterizing the surface activity of surfactants like this compound. It measures the surface tension of a liquid, which is the energy required to increase its surface area. erau.edu Surfactants lower the surface tension of water by adsorbing at the air-water interface. erau.edu
A common method is using a surface tensiometer, which can employ the du Noüy ring or Wilhelmy plate method. erau.eduacs.org The measurement involves recording the force required to pull the ring or plate from the liquid surface. As the concentration of this compound increases in an aqueous solution, its molecules accumulate at the surface, leading to a progressive decrease in surface tension. This continues until the surface becomes saturated with surfactant molecules. At this point, the surfactant molecules begin to form aggregates, known as micelles, in the bulk of the solution. The concentration at which this occurs is the Critical Micelle Concentration (CMC). erau.edu Beyond the CMC, the surface tension remains relatively constant because any additional surfactant added to the solution preferentially forms new micelles rather than further populating the interface. erau.edu By plotting surface tension versus the logarithm of the surfactant concentration, the CMC can be identified as the point where the curve breaks and plateaus.
Table 1: Research Findings on Surfactant Surface Tension
| Surfactant | Method | Key Finding | Reference |
|---|---|---|---|
| Sodium Lauryl Sulfate (SLS) | Wilhelmy Plate Tensiometry | Surface tension decreases as concentration increases, leveling off at the Critical Micelle Concentration (CMC) of 2000 PPM. | erau.edu |
| Cetyltrimethylammonium Bromide (CTAB) | du Noüy Ring Tensiometry | Adding NaCl significantly reduces the CMC and the equilibrium surface tension of the ionic surfactant solution. | acs.org |
Electrical Conductivity Measurements
Electrical conductivity measurements provide a straightforward and precise method for determining the Critical Micelle Concentration (CMC) of ionic surfactants such as this compound. The principle behind this technique relies on the change in the mobility of charge carriers in the solution as micelles are formed.
Below the CMC, this compound exists as individual decyltrimethylammonium cations and chloride anions, which are mobile and contribute to the solution's electrical conductivity. As the surfactant concentration increases, the conductivity rises in a linear fashion. However, once the CMC is reached and micelles begin to form, the behavior changes. The newly formed micelles are large aggregates with a significant charge, but their mobility per monomer unit is lower than that of the free ions. Furthermore, these micelles bind a fraction of the counter-ions (chloride), effectively trapping them and reducing their mobility.
This change in the nature of the charge carriers leads to a distinct break in the plot of electrical conductivity versus surfactant concentration. The slope of the line decreases significantly above the CMC. The intersection of the two linear portions of the plot, one below and one above the transition, provides an accurate value for the CMC. This method is widely used due to its simplicity and the sharp, easily identifiable transition point it produces for most ionic surfactants. researchgate.net
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension, making it ideal for characterizing the micelles formed by this compound. researchgate.netnih.gov The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. nih.govmdpi.com
These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. mdpi.com A digital correlator measures the rate of these intensity fluctuations and generates an autocorrelation function. This function is then analyzed to calculate the diffusion coefficient (D) of the particles. researchgate.net
Using the Stokes-Einstein equation, the diffusion coefficient is related to the hydrodynamic radius (Rh) of the particles, which is the effective radius of the particle as it moves through the solvent. researchgate.net For this compound solutions above the CMC, DLS can provide detailed information on the average size and size distribution (polydispersity) of the micelles. researchgate.netresearchgate.net This allows researchers to study how factors like concentration, temperature, and the addition of salts affect micellar size and stability. researchgate.netnih.gov
Table 2: DLS Analysis of Surfactant Micelles
| Surfactant System | Key Parameter Measured | Observation | Reference |
|---|---|---|---|
| Cetyltrimethylammonium Bromide (CTAB) | Hydrodynamic Radius (Rh) | Nonmonotonic behavior of diffusion coefficients with increasing concentration; coexistence of spherical and nonspherical micelles observed. | researchgate.net |
| Alkyldimethylbenzylammonium Chlorides | Hydrodynamic Radius (Rh) | Aggregation numbers are low but increase with surfactant chain length and ionic strength of the solution. | researchgate.net |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the nanoscale structure of materials, including the size, shape, and arrangement of surfactant micelles in solution. wikipedia.org The method involves directing a collimated beam of X-rays at a sample and measuring the intensity of the elastically scattered X-rays at very small angles (typically 0.1–10°). wikipedia.org
The scattering pattern is generated by the contrast in electron density between the particles (micelles) and the surrounding solvent. wikipedia.org For this compound, the hydrocarbon tails of the surfactant molecules form the core of the micelle, which has a different electron density than the aqueous solvent and the ionic headgroups at the micelle's surface. Analysis of the SAXS profile (a plot of scattered intensity versus the scattering angle or momentum transfer vector, q) can yield a wealth of structural information. researchgate.netnih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Dothis compound | |
| Cetyltrimethylammonium bromide | |
| Sodium Lauryl Sulfate | |
| Alkyldimethylbenzylammonium chlorides | |
| Sodium Dodecylsulfate | |
| Triton X-100 | |
| Sulfobetaine | |
| Sodium chloride | |
| Phosgene | |
| Phosphorus oxychloride | |
| Phosphorus trichloride | |
| Phosphorus pentachloride | |
| Thionyl chloride | |
| Sulfur monochloride | |
| Sulfur dichloride | |
| Arsenic trichloride | |
| 1-propanol |
Electron Microscopy (SEM, TEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and structure of surfactant aggregates and the materials they modify.
Scanning Electron Microscopy (SEM) provides high-resolution imaging of the surface topography of samples. In the context of this compound, SEM can be employed to study the morphology of solid-state structures or the effect of the surfactant on the surface of other materials. For instance, in studies involving the modification of materials like biochar, SEM reveals the characteristic porous structure of the material which can be altered by the surfactant coating phasediagram.dk. The technique provides information on the surface texture and the distribution of the surfactant on the substrate. The interaction of an electron beam with the sample generates various signals, including secondary electrons, which are used to create the topographic images researchgate.net.
Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key parameter for understanding the stability of colloidal dispersions, including micellar solutions. The zeta potential of this compound aggregates is determined by the charge at the shear plane of the micelle and is influenced by the concentration of the surfactant and the ionic strength of the solution.
As a cationic surfactant, this compound possesses a positively charged head group. Consequently, its micelles exhibit a positive zeta potential. The magnitude of the zeta potential is dependent on the degree of counterion (chloride) binding to the micellar surface. A higher degree of counterion binding neutralizes the positive charge of the head groups, leading to a lower zeta potential.
Studies on similar cationic surfactants, such as dodecyltrimethylammonium bromide (DTAB), show that the zeta potential can vary with surfactant concentration. Below the critical micelle concentration (CMC), the zeta potential is relatively constant and is due to the ionized monomers. As the concentration approaches the CMC, the zeta potential may increase due to the formation of premicellar aggregates. Above the CMC, the formation of micelles leads to a distinct zeta potential value, which can be influenced by the addition of electrolytes nih.gov. For instance, in some systems, the zeta potential can shift from positive to negative under certain conditions, which can be crucial for applications like drug delivery where interactions with negatively charged cell membranes are important libretexts.org. The characterization of micelles by zeta potential is a widely used technique to understand their surface charge and stability in various media researchgate.net.
Interactive Table: Expected Zeta Potential Behavior of this compound Micelles
| Condition | Expected Zeta Potential | Rationale |
| Below CMC | Low positive value | Presence of individual cationic monomers. |
| At and above CMC | Higher positive value | Formation of positively charged micelles. |
| Increasing salt concentration | Decrease in positive value | Increased counterion binding and charge screening. |
Thermodynamic and Calorimetric Studies
Thermodynamic and calorimetric studies provide quantitative information about the energetic driving forces behind the self-assembly of this compound and its interactions with other molecules.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding interactions in solution. researchgate.net From a single ITC experiment, a complete thermodynamic profile of a binding process can be obtained, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). phasediagram.dk
The interaction of decyltrimethylammonium bromide (the bromide analogue of the chloride salt) with various cyclodextrins has been systematically studied using ITC. researchgate.net These experiments reveal the thermodynamic parameters for the formation of inclusion complexes. The heat data from such titrations are analyzed to determine the equilibrium constant, enthalpy, and heat capacity of complex formation. researchgate.net For example, the binding of decyltrimethylammonium cations to cyclodextrins is often driven by a combination of enthalpic and entropic factors, with the desolvation of the alkyl chain playing a significant role. researchgate.net
Below is a representative data table of thermodynamic parameters for the 1:1 complexation of decyltrimethylammonium bromide with α-cyclodextrin at 298.15 K, as an illustration of the data obtained from ITC studies.
Interactive Table: Thermodynamic Parameters for Decyltrimethylammonium Bromide - α-Cyclodextrin Interaction
| Parameter | Value | Unit |
| Association Constant (Ka) | 1.8 x 104 | M-1 |
| Enthalpy Change (ΔH) | -13.5 | kJ·mol-1 |
| Entropy Change (TΔS) | 10.8 | kJ·mol-1 |
| Gibbs Free Energy Change (ΔG) | -24.3 | kJ·mol-1 |
Note: Data is for the bromide salt and serves as a close representation for the chloride salt's interactions.
Density and Apparent Molar Volume Determinations
The measurement of solution density as a function of concentration allows for the determination of important volumetric properties, such as the apparent molar volume (φV) and the partial molar volume (V̄) of the solute. These parameters provide insights into solute-solvent and solute-solute interactions. libretexts.orguri.eduyoutube.com The apparent molar volume is calculated from the densities of the solution and the pure solvent. researchgate.net
While specific experimental data for the density and apparent molar volume of this compound are not available in the provided search results, studies on homologous surfactants like cetyltrimethylammonium bromide (CTAB) illustrate the typical behavior. sapub.org The apparent molar volume of a surfactant generally increases with increasing concentration below the critical micelle concentration (CMC). Above the CMC, a change in the slope of the apparent molar volume versus concentration plot is observed, which is indicative of micelle formation. The partial molar volume of the surfactant in the micellar state is typically higher than in the monomeric state, reflecting the different environment experienced by the surfactant molecules within the micelle.
The following table shows hypothetical data for the apparent molar volume of a surfactant like this compound in aqueous solution at a constant temperature to illustrate the expected trend.
Interactive Table: Hypothetical Apparent Molar Volume of this compound
| Concentration (mol·L-1) | Density (g·cm-3) | Apparent Molar Volume (cm3·mol-1) |
| 0.01 | 0.9975 | 230.5 |
| 0.02 | 0.9980 | 231.0 |
| 0.03 | 0.9985 | 231.5 |
| 0.04 (pre-CMC) | 0.9990 | 232.0 |
| 0.05 (post-CMC) | 0.9994 | 234.0 |
| 0.06 | 0.9998 | 234.2 |
Note: This table is illustrative and does not represent actual experimental data for this compound.
Phase Behavior Studies
The phase behavior of this compound in water is complex and concentration-dependent, leading to the formation of various lyotropic liquid crystalline phases. The study of this phase behavior is crucial for understanding and controlling the properties of its aqueous solutions.
While a complete phase diagram for the this compound/water system is not provided in the search results, extensive studies on the closely related dothis compound (DTAC)/water system offer significant insights. solubilityofthings.comcalpaclab.comresearchgate.net The DTAC/water system exhibits a rich polymorphism, forming a sequence of phases with increasing surfactant concentration: an isotropic micellar solution (L1), a micellar cubic phase (I1), a hexagonal phase (H1), a bicontinuous cubic phase (V1), and a lamellar phase (Lα). uri.edusigmaaldrich.com
It is expected that this compound, with its shorter C10 alkyl chain compared to the C12 chain of DTAC, would exhibit similar phase behavior but with the phase boundaries shifted to higher concentrations. The shorter hydrophobic chain generally leads to a higher critical micelle concentration and can influence the packing of the surfactant molecules, which in turn affects the type of liquid crystalline phase formed. Intermediate phases, which are sometimes observed between the hexagonal and lamellar phases for longer chain surfactants, may be less prevalent or absent for this compound. researchgate.net
Computational and Theoretical Modeling
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a cornerstone for studying surfactant systems like Decyltrimethylammonium (B84703) chloride. These simulations compute the trajectories of atoms and molecules by iteratively solving Newton's equations of motion, providing a dynamic view of molecular interactions. Through MD, researchers can investigate phenomena such as micelle formation, structure, and the dynamics of individual surfactant molecules. lanl.gov
MD simulations of DTAC can be performed at different levels of resolution, primarily categorized as atomistic and coarse-grained approaches. lanl.gov
Atomistic (All-Atom) Simulations: In this approach, every atom in the system, including the surfactant molecules, counterions (chloride), and solvent (water), is explicitly represented. rsc.org This high level of detail allows for an accurate description of molecular interactions, such as hydrogen bonding and detailed conformational changes. rsc.org All-atom MD simulations have been successfully employed to explore the phase behavior of similar surfactants like cetyltrimethylammonium chloride (CTAC) at high concentrations, demonstrating the spontaneous self-assembly into spherical and rod-like micelles and the transition to a hexagonal columnar phase. rsc.org Studies on the related n-decyltrimethylammonium bromide (DeTAB) have shown that both all-atom and united-atom (where hydrogen atoms on aliphatic carbons are grouped with the carbon) models yield very similar results regarding micelle structure and properties. nih.gov These simulations can be long enough to observe key equilibrium processes, including monomer addition and detachment, micelle dissolution, and fusion. nih.govacs.org
Coarse-Grained (CG) Models: To access longer time and larger length scales, coarse-graining techniques are employed. nih.gov In a CG model, groups of atoms are represented as single "beads" or "superatoms". nih.gov This reduction in the number of degrees of freedom significantly lowers the computational cost, enabling simulations of large systems over microseconds or longer. lanl.govnih.gov For nucleic acids, a similar complex biomolecule, CG models map the complexity of a nucleotide onto a few effective superatoms. nih.gov For surfactants, a CG approach might represent the hydrophobic tail with a few beads and the hydrophilic headgroup as one or two beads. mdpi.com The parameters for the interactions between these beads are often derived from more detailed atomistic simulations or experimental data through methods like the inverse Monte Carlo method. mdpi.com
| Feature | Atomistic Approach | Coarse-Grained Approach |
|---|---|---|
| Resolution | Explicit representation of all atoms. rsc.org | Groups of atoms are represented as single interaction sites ("beads"). nih.gov |
| Computational Cost | High; limits simulations to smaller systems and shorter timescales. arxiv.org | Low; allows for simulations of larger systems and longer timescales. nih.gov |
| Level of Detail | Provides detailed information on specific interactions like hydrogen bonds. rsc.org | Loses fine-grained details but captures mesoscale phenomena like self-assembly. nih.gov |
| Typical Application | Studying detailed mechanisms of local interactions, solvation shells. nih.gov | Simulating large-scale self-assembly, phase behavior, and polymer dynamics. mdpi.com |
A significant challenge in simulating surfactant solutions is the large number of solvent molecules (typically water) that need to be included. Implicit solvent models (ISMs) address this by replacing the explicit solvent molecules with a continuous medium that represents the average effects of the solvent. nih.govwikipedia.org This approach dramatically reduces the computational expense of the simulations. arxiv.orgwikipedia.org
In the context of Decyltrimethylammonium chloride (referred to as C10TAC in the studies), MD simulations using an implicit solvent model have been performed to study its self-assembly in water. nih.gov In these models, the effects of water are incorporated through solvent-averaged interactions between the surfactant segments. nih.gov One advanced model, ISM-3, improves the representation of the charged headgroup at the interface between hydrocarbon and implicit water by considering the free energy change of transferring the headgroup across this interface. nih.gov
Simulations of 343 C10TAC molecules in water at concentrations ranging from 5 to 100 mM showed that the surfactants remained as monomers or small oligomers at lower concentrations (5-15 mM) but self-assembled into larger aggregates at higher concentrations (30-100 mM). nih.gov The simulations captured the dynamic nature of these aggregates, with growth and breakup events observed over 25-nanosecond simulation times. nih.gov Based on the size distributions and free monomer concentrations, the critical micelle concentration (CMC) for C10TAC was estimated to be between 15 and 30 mM, which is in fair agreement with experimental values of 50-65 mM. nih.gov These results demonstrate that ISM can plausibly represent surfactant self-assembly. nih.gov
Dissipative Particle Dynamics (DPD) Simulations
Dissipative Particle Dynamics (DPD) is a mesoscopic simulation method that is particularly well-suited for studying the behavior of soft condensed matter, including surfactant solutions, over large length and time scales inaccessible to atomistic methods. cecam.org In DPD, collections of atoms or molecules are grouped into "particles" that interact via three types of forces: a conservative force (repulsion), a dissipative force (friction), and a random force (thermal noise). cecam.orgnih.gov
The key advantages of DPD are that it allows for larger simulation time steps and the modeling of larger systems because internal molecular degrees of freedom are ignored and the particle interactions are soft and repulsive. cecam.org This makes DPD an effective tool for bridging atomistic and continuum scales. cecam.org
To apply DPD to a specific chemical like this compound, parameters for the interactions between the DPD beads must be determined. nih.gov Modern methods allow for the calculation of these parameters directly from the chemical structure. nih.gov Bonded interaction parameters can be derived from molecular mechanics, while non-bonded interaction parameters can be calculated from molecular electrostatic potential surfaces obtained via Density Functional Theory (DFT). nih.gov This systematic approach enables the accurate prediction of self-assembly properties, such as the critical micelle concentration and aggregation numbers, for a wide range of surfactants. nih.gov
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) methods provide the most fundamental level of theory for studying chemical systems by solving the Schrödinger equation. nih.gov Among these, Density Functional Theory (DFT) has become exceptionally popular because it offers a good balance between accuracy and computational cost. q-chem.com DFT calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. q-chem.com
For a compound like this compound, DFT calculations are not typically used to simulate large-scale phenomena like micellization directly due to their high computational demand. youtube.com Instead, they are invaluable for obtaining accurate parameters for higher-level models like DPD or specialized force fields. nih.gov For instance, DFT can be used to calculate molecular electrostatic potential surfaces. nih.gov These surfaces are then used to derive the interaction parameters between coarse-grained beads in DPD simulations, ensuring that the mesoscale model has a strong foundation in the fundamental electronic structure of the molecule. nih.gov
DFT calculations involve selecting a functional and a basis set, which together determine the accuracy and cost of the calculation. youtube.com For example, in a study of a copper chloride complex, the B3LYP functional was used to optimize the molecular geometry and calculate vibrational frequencies, which showed good agreement with experimental data. nih.gov Similarly, periodic DFT calculations are used to compute the electronic and magnetic properties of materials like ruthenium trichloride. rsc.org
Applications in Predicting Self-Assembly and Interaction Dynamics
The various computational models are powerful tools for predicting how this compound molecules self-assemble in solution and interact with each other and their environment.
Atomistic MD simulations provide a detailed picture of the self-assembly process. For the analogous surfactant DeTAB, simulations revealed a three-stage process:
Fast aggregation of monomers into small, disordered oligomers. nih.govacs.org
A ripening process where larger aggregates grow at the expense of smaller ones. nih.govacs.org
A slower stage involving collisions and fusion between larger micelles. nih.govacs.org
These simulations also yield quantitative data, such as the average cluster size, area per headgroup, and the degree of counterion dissociation, which are often in reasonable agreement with experimental values. nih.gov
Implicit solvent model simulations of DTAC (C10TAC) have successfully predicted its aggregation behavior as a function of concentration. nih.gov These simulations showed the formation of micelles at concentrations above a certain threshold and allowed for the estimation of the critical micelle concentration. nih.gov The dynamic equilibrium of these micelles, with monomers constantly joining and leaving, was also observed. nih.gov
DPD simulations, parameterized using DFT and molecular mechanics, can accurately predict the CMC, aggregation numbers, and shapes of the resulting aggregates for a wide variety of surfactants. nih.gov This predictive capability is crucial for designing new surfactants with desired self-assembly properties.
| Modeling Technique | Predicted Properties and Phenomena | Example Finding for DTAC or Analogs |
|---|---|---|
| Atomistic MD | Stages of micelle formation (aggregation, ripening, fusion), micelle structure, area per headgroup, counterion binding. nih.govacs.org | Revealed a three-stage self-assembly mechanism for DeTAB. nih.govacs.org |
| Implicit Solvent MD | Concentration-dependent aggregation, critical micelle concentration (CMC), dynamic growth and breakup of micelles. nih.govnih.gov | Predicted a CMC for DTAC (C10TAC) between 15 and 30 mM. nih.gov |
| DPD Simulations | CMC, aggregation numbers, shape of supramolecular assemblies (micelles, vesicles). nih.govnih.gov | General methods can predict self-assembly properties accurately from chemical structure. nih.gov |
Mesoscale and Multi-scale Modeling Approaches
Many important phenomena in materials and biological science occur across multiple length and time scales, from electronic interactions at the angstrom level to macroscopic behavior at the millimeter scale. rsc.orgcecam.org Mesoscale and multi-scale modeling approaches aim to bridge these different scales to create a more complete picture. cecam.org
The modeling techniques discussed form a hierarchical ladder. Quantum mechanics (DFT) can be used to parameterize atomistic force fields. rsc.org Atomistic MD simulations can then be used to study local structure and dynamics and to parameterize more efficient coarse-grained models. mdpi.comcecam.org Mesoscale methods like DPD can then simulate the collective behavior of thousands or millions of molecules over long timescales, providing insights into phase behavior and material properties. cecam.org
This multi-scale approach is essential for soft matter, where different scales are often tightly coupled and cannot be easily separated. cecam.org For example, a multi-scale simulation might use QM/MM (Quantum Mechanics/Molecular Mechanics) to treat a reactive event in detail, while the surrounding environment is modeled with a classical force field, and the bulk solvent is treated implicitly or with a coarse-grained model. rsc.org The ultimate goal is to develop a chain of models that can pass information from the most detailed quantum level up to the macroscopic continuum level, enabling a quantitative understanding of complex systems like those involving this compound. utah.edupolimi.it
Q & A
Q. What are the recommended methods for synthesizing and purifying DeTAC to ensure high purity for experimental use?
DeTAC is synthesized via quaternization of decylamine with methyl chloride or through alkylation of trimethylamine with decyl chloride. Purification typically involves recrystallization from acetone to remove unreacted precursors and byproducts . Thin-layer chromatography (TLC) or HPLC can validate purity, with ≥99% purity achievable for sensitive applications like biomolecular assays .
Q. How do structural features of DeTAC influence its surfactant properties in aqueous systems?
DeTAC’s amphiphilic structure—a hydrophilic quaternary ammonium head and hydrophobic decyl chain—drives its micellization behavior. The critical micelle concentration (CMC) is influenced by chain length; shorter chains (e.g., octyl analogs) have higher CMC due to reduced hydrophobicity. Conductivity measurements and surface tension assays are standard methods to assess CMC and aggregation dynamics .
Q. What analytical techniques are used to assess DeTAC purity and stability in solution?
- Purity: TLC (using silica gel plates and iodine vapor detection) , ion chromatography for chloride content , and NMR for structural confirmation.
- Stability: pH monitoring (5% aqueous solutions should maintain pH 6–8) and thermogravimetric analysis (TGA) to detect decomposition at elevated temperatures .
Advanced Research Questions
Q. How can isothermal titration calorimetry (ITC) elucidate the thermodynamics of DeTAC micellization?
ITC quantifies enthalpy changes during micelle formation, enabling calculation of Gibbs free energy (ΔG), entropy (ΔS), and aggregation number. For DeTAC, micellization is entropy-driven at room temperature, with ΔG values around −30 kJ/mol. Data analysis requires a two-step mass action model to account for premicellar aggregates observed below CMC .
Q. What explains the premicellization behavior of DeTAC in conductivity studies, and how can it be modeled?
Premicellization involves formation of small clusters (e.g., dimers or trimers) below the CMC, detected via deviations in conductivity-concentration curves. Modified Poisson-Boltzmann equations or MSA-transport theory incorporate ion-pairing constants to model these phenomena. For DeTAC, premicellar association constants range from 10–50 M⁻¹ at 25°C .
Q. How do counterions and temperature affect DeTAC micelle charge and stability?
- Counterions: Larger anions (e.g., Br⁻ vs. Cl⁻) reduce micelle surface charge by increasing binding efficiency, lowering CMC. Conductivity and zeta potential measurements validate these effects .
- Temperature: Increasing temperature disrupts hydrophobic interactions, raising CMC (e.g., DeTAC’s CMC increases from 25 mM at 5°C to 35 mM at 45°C). ITC studies show micellization becomes less exothermic at higher temperatures .
Q. What strategies resolve contradictions in reported CMC values for DeTAC across studies?
Discrepancies arise from methodological differences (e.g., conductivity vs. surface tension) or impurities. Standardization includes:
- Using ultra-pure water (resistivity >18 MΩ·cm) to minimize ionic interference.
- Cross-validating results with multiple techniques (e.g., ITC, dynamic light scattering).
- Reporting temperature, solvent composition, and calibration protocols .
Methodological Notes
-
Critical Data Tables:
Property Value Method Reference CMC (25°C) 25–30 mM Conductivity ΔG (micellization) −30 kJ/mol ITC Solubility (H₂O) ~5% (w/v) Turbidity assay -
Safety Protocols: Store DeTAC in sealed containers at 4°C, avoiding contact with oxidizing agents. Use PPE (gloves, goggles) due to its irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
